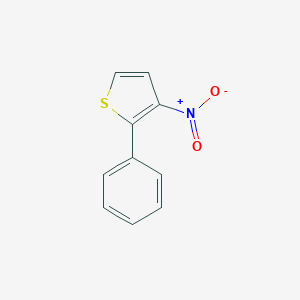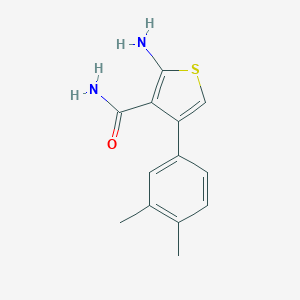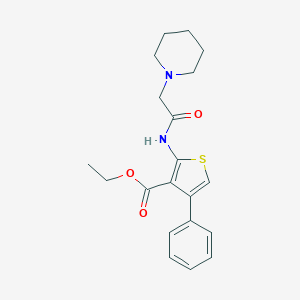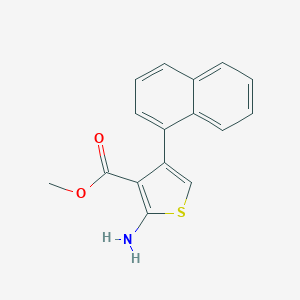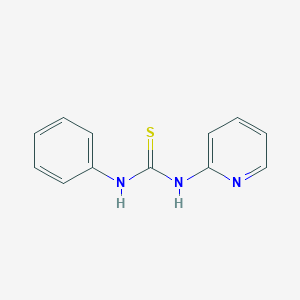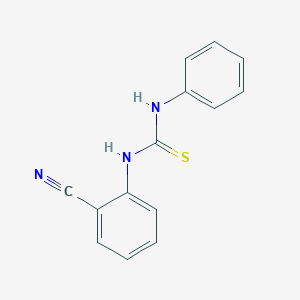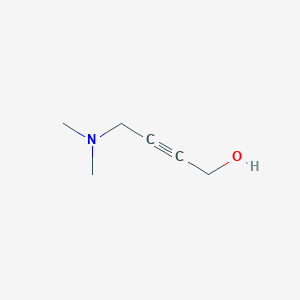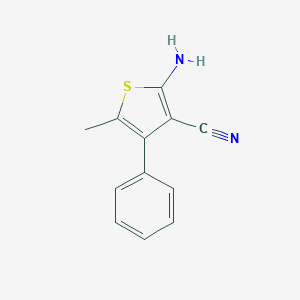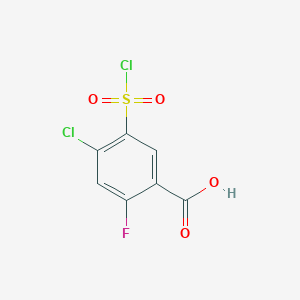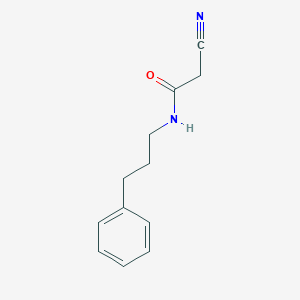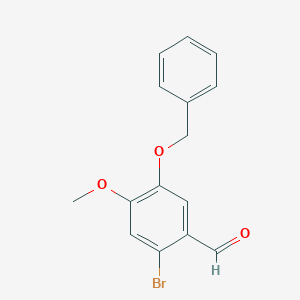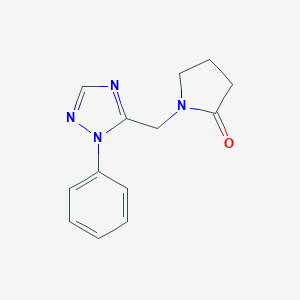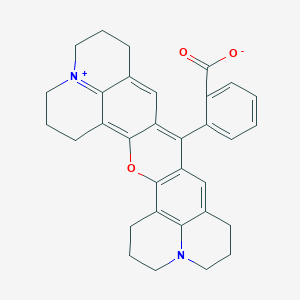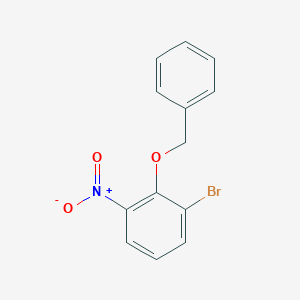
2-(Benzyloxy)-1-bromo-3-nitrobenzene
Descripción general
Descripción
2-(Benzyloxy)-1-bromo-3-nitrobenzene is a benzaldehyde derivative. It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
An alternative and new method for the synthesis of 3 via bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol has been developed . Also, Shin Mukai, Gavin R. Flematti, Lindsay T. Byrne, Paul G. Besant, Paul V. Attwood, Matthew J. Piggott have contributed to the synthesis .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-1-bromo-3-nitrobenzene is similar to that of 2-benzyloxy phenol, which has a molecular formula of C13H12O2 . The structure of this compound has been studied in various contexts .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, 33 novel benzothiazole-based molecules were designed, synthesized, and tested for their BCL-2 inhibitory activity . Also, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-1-bromo-3-nitrobenzene are similar to those of 2-(Benzyloxy)benzaldehyde, which has a molecular weight of 212.24 g/mol . Differences in interface and surface regions of all physical chemical properties of residues are represented by five quantitative descriptors .Aplicaciones Científicas De Investigación
Synthesis of Benzyl Ethers and Esters
2-(Benzyloxy)-1-bromo-3-nitrobenzene: is utilized in the synthesis of benzyl ethers and esters. This compound can act as a reagent for the benzylation of alcohols and phenols under mild conditions, which is particularly useful in the protection of sensitive alcohol groups during complex organic syntheses .
Organic Synthesis Protecting Groups
In organic synthesis, protecting groups are crucial for the temporary modification of functional groups to increase the chemical stability of a target molecule2-(Benzyloxy)-1-bromo-3-nitrobenzene can be employed as a protecting group for alcohols, providing stability against acidic or basic conditions that might otherwise degrade the molecule .
Pharmaceutical Intermediate
This compound serves as an intermediate in the pharmaceutical industry. It’s involved in the synthesis of various drug molecules, especially those requiring a benzyloxy moiety as part of their structure. Its role as an intermediate can lead to the development of new therapeutic agents .
Multidentate Chelating Ligands
2-(Benzyloxy)-1-bromo-3-nitrobenzene: is used in the preparation of multidentate chelating ligands. These ligands are capable of forming stable complexes with metal ions, which is essential in catalysis, material science, and medicinal chemistry .
Synthesis of Sequential Polypeptides
The compound is also instrumental in the synthesis of sequential polypeptides. Polypeptides have a wide range of applications, including the development of novel biomaterials, drug delivery systems, and as models for studying protein folding and function .
Photochemical Studies
In photochemistry, 2-(Benzyloxy)-1-bromo-3-nitrobenzene is used to study the effects of UV-induced benzyloxy rotamerization. This research can provide insights into the behavior of molecules under UV light, which has implications in the design of UV-stable materials and in understanding the degradation processes of organic compounds .
Safety And Hazards
The safety data sheet for similar compounds suggests that they should be handled with care. They are harmful if swallowed and may cause skin irritation . Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Direcciones Futuras
Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . To date, versatile peptide sequences that are cleaved by proteases in a site-specific manner have been utilized as bioactive linkers for the targeted delivery of multiple types of cargo, including fluorescent dyes, photosensitizers, cytotoxic drugs, antibiotics, and pro-antibodies .
Propiedades
IUPAC Name |
1-bromo-3-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAMXMAVDDCHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619184 | |
| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-3-nitrobenzene | |
CAS RN |
688363-79-3 | |
| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

